![molecular formula C11H16ClNO B2832475 2-[(Tert-butylamino)methyl]-4-chlorophenol CAS No. 926211-20-3](/img/structure/B2832475.png)
2-[(Tert-butylamino)methyl]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butylamino)methyl]-4-chlorophenol, commonly known as BCM, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in water and is used as a biochemical tool in various laboratory experiments. BCM is known to have several biochemical and physiological effects that make it a valuable compound in the field of research.
Mecanismo De Acción
BCM inhibits PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on various cellular proteins. This results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which play a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCM has several biochemical and physiological effects, including the regulation of insulin signaling, the inhibition of cancer cell growth, and the modulation of immune responses. BCM has been shown to increase insulin sensitivity in obese mice, making it a potential therapeutic agent for the treatment of type 2 diabetes. BCM has also been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, BCM has been shown to modulate immune responses by regulating the activation of T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCM has several advantages as a biochemical tool in laboratory experiments, including its ability to selectively inhibit PTPs and regulate various cellular processes. However, BCM also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of BCM, including the identification of new PTP targets and the development of more potent and selective inhibitors. Additionally, further research is needed to fully understand the mechanism of action of BCM and its potential therapeutic applications in the treatment of various diseases. Overall, BCM is a valuable biochemical tool in scientific research, and its potential applications in medicine make it an exciting area of study for future research.
Métodos De Síntesis
BCM can be synthesized through several methods, including the reaction of 4-chlorophenol with tert-butylamine and formaldehyde. The reaction takes place in the presence of an acid catalyst and results in the formation of BCM. Other methods of synthesis include the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde or the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
BCM is widely used in scientific research as a biochemical tool due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BCM can regulate these processes and provide insights into the molecular mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
2-[(tert-butylamino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-6,13-14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWIDUSACNKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylamino)methyl]-4-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

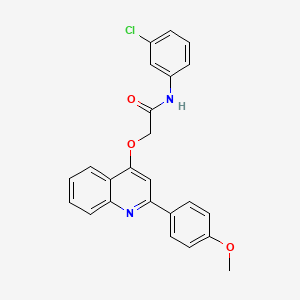
![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)
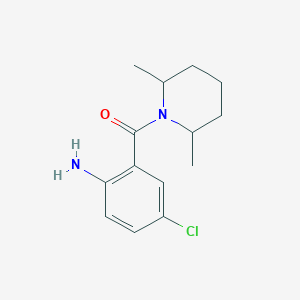

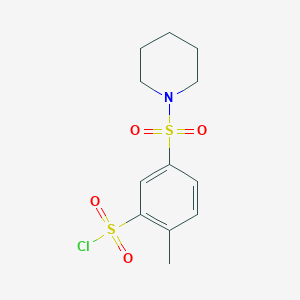
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)

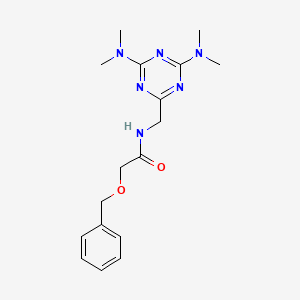
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)


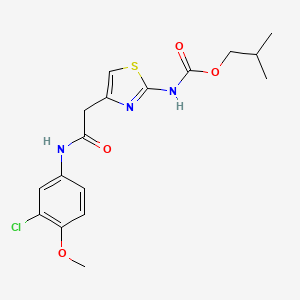
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)
